molecular formula C13H22N4 B12589530 3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B12589530
M. Wt: 234.34 g/mol
InChI Key: DZOXZMRPHKDGBV-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that features a unique structure combining a piperidine ring and a pyrazoloazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a piperidine derivative with a pyrazole derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated compound.

Scientific Research Applications

3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine itself or its substituted derivatives.

    Pyrazoloazepine Derivatives: Similar compounds with variations in the substituents on the pyrazoloazepine ring.

Uniqueness

3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its combined structure of piperidine and pyrazoloazepine rings, which imparts distinct chemical and pharmacological properties

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C13H22N4/c1-17-9-5-3-7-11(17)12-10-6-2-4-8-14-13(10)16-15-12/h11H,2-9H2,1H3,(H2,14,15,16)

InChI Key

DZOXZMRPHKDGBV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C3CCCCNC3=NN2

Origin of Product

United States

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